molecular formula C17H20N2O3S B12184571 N'-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide

N'-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide

Cat. No.: B12184571
M. Wt: 332.4 g/mol
InChI Key: RUIUEQUURKWDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide is a chemical compound known for its unique structure and properties It is derived from the combination of 2,3,5,6-tetramethylbenzenesulfonyl chloride and benzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide.

    Benzohydrazide: Another precursor used in the synthesis.

    Benzimidazole derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N'-(2,3,5,6-tetramethylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C17H20N2O3S/c1-11-10-12(2)14(4)16(13(11)3)23(21,22)19-18-17(20)15-8-6-5-7-9-15/h5-10,19H,1-4H3,(H,18,20)

InChI Key

RUIUEQUURKWDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NNC(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.